
Pyridine,3-(trimethylstannyl)-
Overview
Description
Pyridine,3-(trimethylstannyl)- is an organotin compound characterized by the presence of a trimethylstannyl group attached to the third position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,3-(trimethylstannyl)- typically involves the reaction of pyridine with trimethyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
Pyridine+Me3SnCl→Pyridine,3-(trimethylstannyl)-+HCl
Industrial Production Methods: Industrial production of Pyridine,3-(trimethylstannyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridine,3-(trimethylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) chloride (PdCl₂) or palladium(0) complexes are often used as catalysts in coupling reactions.
Bases: Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used to deprotonate the pyridine ring and facilitate the reaction.
Major Products:
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be synthesized.
Biaryl Compounds: In coupling reactions, biaryl compounds are commonly formed as major products.
Scientific Research Applications
Chemical Synthesis Applications
Reagent in Organic Synthesis
Pyridine, 3-(trimethylstannyl)- is primarily used as a reagent in organic synthesis. Its role is crucial in the formation of carbon-carbon bonds through various coupling reactions, notably the Stille coupling reaction. This reaction involves the coupling of organostannanes with organic halides in the presence of palladium catalysts, leading to the formation of biaryl compounds and substituted pyridines.
Mechanism of Action
The trimethylstannyl group acts as a leaving group during nucleophilic substitution reactions. The electron-donating nature of this group enhances the reactivity of the pyridine ring, facilitating nucleophilic attacks and subsequent reactions.
Comparison with Similar Compounds
Pyridine, 3-(trimethylstannyl)- can be compared with other trimethylstannyl-substituted pyridines (e.g., 2-(trimethylstannyl)pyridine and 4-(trimethylstannyl)pyridine). The position of the trimethylstannyl group affects the reactivity and applications of these compounds, making pyridine, 3-(trimethylstannyl)- particularly valuable for specific synthetic pathways.
Biological Applications
Precursor for Biologically Active Molecules
In biological research, pyridine, 3-(trimethylstannyl)- serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown potential in developing pharmaceuticals with anticancer and antimicrobial properties .
Case Study: Cytokine Modulation
Research has indicated that certain derivatives of pyridine, 3-(trimethylstannyl)- can modulate immune responses by acting on cytokine pathways. For instance, compounds derived from this structure have been investigated for their ability to inhibit IL-12 and IL-23 signaling pathways, which are critical in autoimmune conditions .
Industrial Applications
Production of Advanced Materials
Pyridine, 3-(trimethylstannyl)- is also utilized in the production of advanced materials and polymers. Its unique properties enable the development of materials with specific characteristics suitable for electronics and optics applications .
Data Tables
Application Area | Details |
---|---|
Organic Synthesis | Used as a reagent in Stille coupling reactions to form biaryl compounds. |
Biological Research | Serves as a precursor for pharmaceuticals with potential anticancer and antimicrobial effects. |
Industrial Use | Employed in producing advanced materials with tailored properties for electronics and optics. |
Mechanism of Action
The mechanism of action of Pyridine,3-(trimethylstannyl)- in chemical reactions involves the activation of the pyridine ring through the electron-donating effect of the trimethylstannyl group. This activation facilitates nucleophilic attack and subsequent substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 2-(Trimethylstannyl)pyridine
- 4-(Trimethylstannyl)pyridine
- 3-(Trimethylsilyl)pyridine
Comparison: Pyridine,3-(trimethylstannyl)- is unique due to its specific reactivity and the position of the trimethylstannyl group on the pyridine ring. This positional isomerism can lead to different reactivity patterns and applications compared to its 2- and 4-substituted counterparts. Additionally, the presence of the tin atom in Pyridine,3-(trimethylstannyl)- imparts distinct properties compared to silicon-containing analogs like 3-(Trimethylsilyl)pyridine.
Properties
CAS No. |
59020-09-6 |
---|---|
Molecular Formula |
C8H13NSn |
Molecular Weight |
241.91 g/mol |
IUPAC Name |
trimethyl(pyridin-3-yl)stannane |
InChI |
InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-2,4-5H;3*1H3; |
InChI Key |
VDHNKGVVXBUCFR-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CN=CC=C1 |
Origin of Product |
United States |
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